Cas no 27864-29-5 ([2,2'-Binaphthalene]-8,8'-dicarboxaldehyde,1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-)

[2,2'-Binaphthalene]-8,8'-dicarboxaldehyde,1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)- structure
27864-29-5 structure
Product Name:[2,2'-Binaphthalene]-8,8'-dicarboxaldehyde,1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
CAS No:27864-29-5
MF:C36H42O8
MW:602.713891506195
CID:275992
PubChem ID:259386
Update Time:2025-04-19

[2,2'-Binaphthalene]-8,8'-dicarboxaldehyde,1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • [2,2'-Binaphthalene]-8,8'-dicarboxaldehyde,1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
    • 7-(8-formyl-1,6,7-trimethoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trimethoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
    • (+-)-Gossypolhexamethylether
    • (+-)-Gossypol-hexamethylether
    • 5,5'-diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde
    • 8,8'-Diformyl-5,5'-diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene
    • AC1L610P
    • AC1Q6QH3
    • AR-1G5911
    • CHEBI:283839
    • CHEMBL109986
    • CTK4G0367
    • dialdehyde form of gossypol hexamethyl ether
    • Gossypol-hexamethylether
    • Hexa-O-methyl-thespesin
    • NSC89311
    • [2,2'-Binaphthalene]-8,8'-dicarboxaldehyde, 1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
    • DTXSID10182169
    • 7-(8-formyl-5-isopropyl-1,6,7-trimethoxy-3-methyl-2-naphthyl)-4-isopropyl-2,3,8-trimethoxy-6-methyl-naphthalene-1-carbaldehyde
    • 5,5''-Diisopropyl-1,6,7,1'',6'',7''-hexamethoxy-3,3''-dimethyl-[2,2'']binaphthalenyl-8,8''-dicarbaldehyde
    • NSC-89311
    • NSC 89311
    • 27864-29-5
    • BDBM50010442
    • UBNXLZMXWUQSCB-UHFFFAOYSA-N
    • Inchi: 1S/C36H42O8/c1-17(2)25-21-13-19(5)27(33(41-9)29(21)23(15-37)31(39-7)35(25)43-11)28-20(6)14-22-26(18(3)4)36(44-12)32(40-8)24(16-38)30(22)34(28)42-10/h13-18H,1-12H3
    • InChI Key: UBNXLZMXWUQSCB-UHFFFAOYSA-N
    • SMILES: O(C)C1C2=C(C=O)C(=C(C(C(C)C)=C2C=C(C)C=1C1C(C)=CC2=C(C(=C(C(C=O)=C2C=1OC)OC)OC)C(C)C)OC)OC

Computed Properties

  • Exact Mass: 602.28806
  • Monoisotopic Mass: 602.28796829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 11
  • Complexity: 867
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.8
  • Topological Polar Surface Area: 89.5Ų

Experimental Properties

  • PSA: 89.52
  • LogP: 8.20020
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